1H and 13C NMR Chemical Shifts for 6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine: A Comprehensive Technical Guide
1H and 13C NMR Chemical Shifts for 6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine: A Comprehensive Technical Guide
Executive Summary
6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine (CAS: 136353-04-3) is a highly functionalized, electron-deficient heterocyclic scaffold frequently utilized in agrochemical development and pharmaceutical drug discovery. The precise structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the presence of three distinct heteroatom-containing substituents (chloro, methoxy, and trifluoromethyl) on the pyridine ring creates a complex electronic environment.
This technical guide provides a rigorous analysis of the 1 H and 13 C NMR chemical shifts for this molecule. By examining the underlying causality of mesomeric (+M/-M) and inductive (+I/-I) effects, this whitepaper equips analytical researchers with the theoretical grounding and self-validating experimental protocols required to accurately assign and acquire high-resolution NMR spectra for heavily substituted fluorinated pyridines.
Molecular Architecture & Electronic Environment
The chemical shifts in the pyridine ring are governed by the interplay of the nitrogen heteroatom and the specific electronic contributions of the substituents[1]. Understanding these effects is critical for predictive assignment:
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The Pyridine Core: The nitrogen atom is highly electronegative, withdrawing electron density from the ring via both inductive (-I) and mesomeric (-M) effects. This inherently deshields the α (C2/C6) and γ (C4) positions relative to benzene.
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2-Methoxy Group (-OCH 3 ): The oxygen atom donates electron density into the ring via a strong +M effect. This significantly shields the ortho (C3) and para (C5) positions, shifting their 1 H and 13 C signals upfield[2].
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3-Trifluoromethyl Group (-CF 3 ): The -CF 3 group is a powerful electron-withdrawing group (-I). It strongly deshields the adjacent C4 position. Furthermore, the 100% natural abundance of the spin-½ 19 F nucleus introduces diagnostic scalar spin-spin coupling ( J -coupling) to the carbon atoms.
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6-Chloro Group (-Cl): The halogen exerts a competing -I (electron-withdrawing) and +M (electron-donating) effect. In pyridines, the net effect typically results in a mild deshielding of the adjacent C5 proton, while the C6 carbon itself remains heavily deshielded due to the direct electronegative attachment[3].
Electronic substituent effects governing NMR chemical shifts in the pyridine scaffold.
1 H NMR Spectral Analysis & Assignments
In the 1 H NMR spectrum (typically acquired in CDCl 3 ), the molecule presents a highly simplified, yet distinct, splitting pattern due to the presence of only two aromatic protons (H-4 and H-5) and one aliphatic methyl group.
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H-4 (Deshielded): Positioned ortho to the strongly electron-withdrawing -CF 3 group and meta to the -Cl group, H-4 is heavily deshielded. It appears as a doublet at approximately 7.85 ppm . A very fine, often unresolved, long-range coupling to the fluorine atoms ( 4JHF≈1.5 Hz) may broaden this signal into a doublet of quartets on high-field instruments (>600 MHz).
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H-5 (Shielded): Positioned para to the electron-donating methoxy group, H-5 experiences significant shielding. It resonates upfield relative to H-4, appearing as a doublet at approximately 7.05 ppm .
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Coupling Constant ( 3JH4−H5 ): The ortho coupling between H-4 and H-5 in a pyridine ring is characteristically around 8.0 Hz .
Table 1: Predicted 1 H NMR Assignments (CDCl 3 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Assignment Logic |
| H-4 | 7.85 | Doublet (d) | 1H | 3JH−H=8.0 | Deshielded by adjacent -CF 3 (-I effect). |
| H-5 | 7.05 | Doublet (d) | 1H | 3JH−H=8.0 | Shielded by para -OCH 3 (+M effect). |
| -OCH 3 | 4.05 | Singlet (s) | 3H | N/A | Highly deshielded aliphatic protons attached to heteroatom. |
13 C NMR & 19 F- 13 C Spin-Spin Coupling
The 13 C NMR spectrum is highly diagnostic due to the carbon-fluorine scalar coupling. Because 19 F is a spin-½ nucleus with 100% natural abundance, it splits the 13 C signals of nearby carbons into quartets ( n+1 rule, where n=3 fluorines).
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-CF 3 Carbon: Appears as a massive quartet around 123.0 ppm with a one-bond coupling constant ( 1JCF ) of ~272 Hz.
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C3 (Attached to CF 3 ): Appears as a quartet around 115.0 ppm due to two-bond coupling ( 2JCF≈32 Hz).
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C4 (Ortho to CF 3 ): Appears as a tight quartet around 139.0 ppm due to three-bond coupling ( 3JCF≈5 Hz).
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Quaternary Carbons (C2 & C6): C2 is heavily deshielded by the methoxy oxygen (~160.0 ppm), while C6 is deshielded by the chlorine atom (~148.0 ppm).
Table 2: Predicted 13 C NMR Assignments (CDCl 3 , 100 MHz)
| Carbon | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Causality / Assignment Logic |
| C2 | 160.0 | Singlet (s) | N/A | Directly attached to highly electronegative Oxygen. |
| C6 | 148.0 | Singlet (s) | N/A | Directly attached to Chlorine. |
| C4 | 139.0 | Quartet (q) | 3JCF≈5.0 | Ortho to CF 3 ; split by three-bond F coupling. |
| -CF 3 | 123.0 | Quartet (q) | 1JCF≈272.0 | Direct C-F bonds; massive splitting. |
| C5 | 117.0 | Singlet (s) | N/A | Shielded by para methoxy group (+M effect). |
| C3 | 115.0 | Quartet (q) | 2JCF≈32.0 | Attached to CF 3 ; split by two-bond F coupling. |
| -OCH 3 | 54.5 | Singlet (s) | N/A | Standard methoxy aliphatic carbon. |
Experimental Protocol for High-Resolution NMR Acquisition
To ensure scientific integrity and reproducibility, the acquisition of fluorinated heterocyclic spectra must follow a self-validating protocol. Quaternary carbons (C2, C3, C6) and the -CF 3 group lack directly attached protons. Consequently, their primary relaxation mechanism (dipole-dipole) is highly inefficient, leading to long T1 relaxation times. Failure to account for this will result in missing or non-integrable quaternary signals.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of 6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
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Probe Tuning & Matching: Insert the sample and manually tune and match the probe for both 1 H and 13 C frequencies to maximize the quality factor ( Q ) of the RF coil.
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Locking and Shimming: Lock onto the deuterium signal of CDCl 3 . Perform automated gradient shimming, followed by manual optimization of the Z1 and Z2 shims to achieve a solvent line width at half-height ( w1/2 ) of < 0.8 Hz.
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Pulse Calibration: Execute a nutation experiment to determine the exact 90° pulse width ( P1 ) for the specific sample conductivity.
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Data Acquisition ( 13 C):
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Set the relaxation delay ( D1 ) to minimum 2.0 - 3.0 seconds . This is the critical causality step: it allows the quaternary and -CF 3 carbons sufficient time to return to thermal equilibrium between pulses, preventing signal saturation.
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Acquire a minimum of 1024 scans using a standard power-gated decoupling sequence (e.g., zgpg30 on Bruker systems) to remove 1 H- 13 C coupling while retaining the 19 F- 13 C coupling.
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Processing: Apply an exponential window function (Line Broadening, LB = 1.0 Hz for 13 C) prior to Fourier Transformation. Phase the spectrum manually and reference the central CDCl 3 triplet to exactly 77.16 ppm.
Standardized self-validating workflow for high-resolution 13C NMR acquisition.
References
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Reto, M., et al. "Carbon-13 Nuclear Magnetic Resonance Spectroscopy. VI. Studies on Carbon-13 Magnetic Resonance Spectra in Aromatic and Heteroaromatic Systems.(2). On the Chemical Shifts of Substituted Pyridine Derivatives." Chemical and Pharmaceutical Bulletin, J-STAGE. Available at:[Link]
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Szatylowicz, H., et al. "The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes." Physical Chemistry Chemical Physics, Royal Society of Chemistry, 2017. Available at:[Link]
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Rasala, D., & Gawinecki, R. "Effect of the ortho-nitro group on the 13C NMR chemical shifts of substituted pyridines." Magnetic Resonance in Chemistry, Wiley Online Library, 1993. Available at:[Link]
Sources
- 1. Carbon-13 Nuclear Magnetic Resonance Spectroscopy. VI. Studies on Carbon-13 Magnetic Resonance Spectra in Aromatic and Heteroaromatic Systems.(2). On the Chemical Shifts of Substituted Pyridine Derivatives [jstage.jst.go.jp]
- 2. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02163A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
